Sarmentocymarin

Description

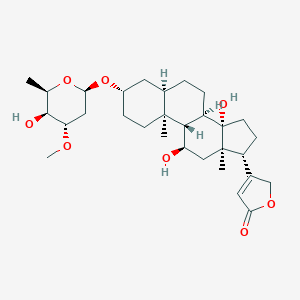

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23+,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEORFFVSVUWAEY-VKZDBDJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98633-61-5 | |

| Record name | Sarmentocymarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98633-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarmentocymarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098633615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARMENTOCYMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50D3OM9Y02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Initial Characterization of Sarmentocymarin's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmentocymarin, a cardiac glycoside isolated from plants of the genus Strophanthus, presents a promising avenue for novel therapeutic development, particularly in the realm of oncology. As a member of the cardiac glycoside family, its primary mechanism of action is anticipated to be the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. Disruption of this pump's function by cardiac glycosides is known to trigger a cascade of intracellular events, ultimately leading to selective cytotoxicity in cancer cells. This document provides a comprehensive overview of the initial characterization of this compound's biological activity, drawing upon the established knowledge of cardiac glycosides and preliminary data on related compounds. It outlines detailed experimental protocols for key assays and visualizes the anticipated signaling pathways and experimental workflows.

Introduction

Cardiac glycosides are a well-established class of naturally derived compounds, historically utilized for their cardiotonic effects in treating heart failure. Their mechanism of action centers on the specific inhibition of the α-subunit of the Na+/K+-ATPase, an integral membrane protein essential for cellular ion homeostasis. In recent years, a growing body of evidence has highlighted the potent anti-cancer activities of various cardiac glycosides. This has spurred a renewed interest in this class of compounds as potential chemotherapeutic agents.

This compound, a C30H46O8 cardiac glycoside, is a constituent of Strophanthus sarmentosus. While specific data on the anti-cancer activity of purified this compound is limited, preliminary studies on crude extracts of S. sarmentosus have demonstrated cytotoxic effects. This initial characterization serves as a foundational guide for researchers to systematically investigate the biological activities of this compound.

Core Biological Activity: Inhibition of Na+/K+-ATPase

The central hypothesis for this compound's biological activity is its function as an inhibitor of the Na+/K+-ATPase pump. This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions. The subsequent increase in intracellular calcium is a key trigger for various downstream signaling pathways, including those leading to apoptosis.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney)

-

This compound of varying concentrations

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM KCl

-

ATP solution (2 mM)

-

Protein precipitator (e.g., 10% trichloroacetic acid)

-

Phosphate standard solution

-

Colorimetric reagent for phosphate detection (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the purified Na+/K+-ATPase enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the ATP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the protein precipitator.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new microplate.

-

Add the colorimetric reagent for phosphate detection and incubate as per the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Generate a standard curve using the phosphate standard solution.

-

Calculate the concentration of Pi released in each well and determine the percentage of inhibition for each this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can then be calculated.

Workflow for Na+/K+-ATPase Inhibition Assay

Anticancer Activity: Cytotoxicity and Apoptosis Induction

The disruption of ion homeostasis by this compound is expected to induce cytotoxicity in cancer cells, which are often more sensitive to such perturbations than normal cells. The primary mode of cell death induced by cardiac glycosides is typically apoptosis.

Assessment of Cytotoxicity

The cytotoxic effect of this compound can be quantified by determining its IC50 value in various cancer cell lines. While specific data for this compound is not yet available, studies on crude extracts of its source plant, Strophanthus sarmentosus, have shown cytotoxic activity against brine shrimp with LC50 values ranging from 117 µg/mL to 270 µg/mL, indicating a medium toxic level.[1][2]

Table 1: Anticipated Cytotoxic Activity of this compound in Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | Anticipated IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | < 10 |

| HeLa | Cervical Adenocarcinoma | < 10 |

| A549 | Lung Carcinoma | < 15 |

| HepG2 | Hepatocellular Carcinoma | < 15 |

| PC-3 | Prostate Adenocarcinoma | < 20 |

Note: The IC50 values presented are hypothetical and based on the known activities of other cardiac glycosides. Experimental determination is required.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell lines

-

This compound

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

Workflow for MTT Cell Viability Assay

Induction of Apoptosis

The cytotoxic effects of cardiac glycosides are often mediated by the induction of apoptosis. This can be confirmed by observing morphological changes in cells and by analyzing the expression of key apoptotic markers.

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of pro- and anti-apoptotic proteins, as well as the cleavage of caspases, which are hallmarks of apoptosis.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target apoptotic proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression.

Signaling Pathways Modulated by this compound

The inhibition of Na+/K+-ATPase by this compound is expected to initiate a complex network of intracellular signaling pathways that ultimately lead to apoptosis. Based on the known mechanisms of other cardiac glycosides, several key pathways are likely to be involved.

Anticipated Signaling Cascade:

-

Na+/K+-ATPase Inhibition: this compound binds to the Na+/K+-ATPase pump.

-

Ion Gradient Disruption: Increased intracellular [Na+] and subsequently increased intracellular [Ca2+].

-

Mitochondrial Stress: Elevated intracellular Ca2+ can lead to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.

-

Caspase Activation: Cytochrome c release triggers the activation of the caspase cascade, including the executioner caspase-3.

-

Apoptosis Execution: Activated caspases cleave key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical changes of apoptosis.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is expected to shift in favor of apoptosis.

Signaling Pathway Diagram

Conclusion and Future Directions

This technical guide provides an initial framework for the characterization of this compound's biological activity, with a primary focus on its potential as an anticancer agent. The proposed mechanism of action, centered on the inhibition of Na+/K+-ATPase and subsequent induction of apoptosis, is well-supported by the literature on cardiac glycosides.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of purified this compound in a broad panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound through comprehensive molecular biology techniques.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its biological activity to guide the development of more potent and selective analogs.

The systematic investigation outlined in this guide will be crucial in unlocking the full therapeutic potential of this compound and advancing its development as a novel anticancer drug.

References

Unveiling the Early Pharmacological Profile of Sarmentocymarin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the early pharmacological studies of Sarmentocymarin, a cardiac glycoside. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the compound's initial characterization, including its cardiotonic, toxic, and systemic effects. All quantitative data has been summarized in structured tables for comparative analysis, and where available, detailed experimental methodologies are provided.

Cardiotonic and Inotropic Effects

Early investigations into this compound focused on its potent effects on the heart. The primary mechanism of action, characteristic of cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in a positive inotropic effect, or an increase in the force of heart muscle contraction.

Experimental Protocol: Isolated Frog Heart Assay

A foundational method to assess the cardiotonic activity of this compound involved the use of an isolated frog heart preparation.

Methodology:

-

A frog's heart is isolated and perfused with a Ringer's solution to maintain its viability.

-

The heart is attached to a recording apparatus to measure the amplitude and rate of contractions.

-

A baseline recording of the heart's activity is established.

-

This compound, at varying concentrations, is introduced into the perfusate.

-

Changes in the force and rate of contraction are recorded and analyzed.

This assay demonstrated this compound's ability to significantly increase the contractile force of the myocardium, confirming its positive inotropic properties.

Systemic and Toxicological Profile

The systemic effects and toxicity of this compound were evaluated in various animal models to determine its therapeutic window and potential adverse effects.

Quantitative Data Summary

| Parameter | Animal Model | Dosage/Concentration | Observed Effect |

| Lethal Dose (LD50) | Cat | 0.175 ± 0.009 mg/kg (I.V.) | Lethality |

| Emetic Dose | Pigeon | - | Vomiting |

| Blood Pressure Effect | Dog | - | Increased blood pressure, enhanced contraction |

| Inotropic Effect | Frog Heart | - | Increased contractility |

Data sourced from early 20th-century pharmacological studies. Specific concentrations for emetic dose, blood pressure, and inotropic effect in frog hearts were not consistently reported in the available literature.

Experimental Protocols

Lethal Dose Determination in Cats: Cats were administered this compound intravenously, and the dose at which 50% of the animal population succumbed was determined to be the LD50. This provided a crucial measure of the compound's acute toxicity.

Emetic Action in Pigeons: The emetic properties of this compound were assessed by administering the compound to pigeons and observing the dose required to induce vomiting. This is a characteristic effect of many cardiac glycosides.

Blood Pressure Studies in Dogs: Anesthetized dogs were used to study the effects of this compound on cardiovascular parameters. Intravenous administration of the compound led to an observable increase in blood pressure and enhanced cardiac contractions, further confirming its potent cardiotonic activity in a mammalian model.

Signaling Pathway

The primary signaling pathway affected by this compound is intrinsic to its function as a cardiac glycoside.

Caption: this compound's mechanism of action on myocardial cells.

Experimental Workflow

The general workflow for the early pharmacological evaluation of this compound followed a logical progression from in vitro to in vivo studies.

Caption: General experimental workflow for this compound studies.

Conclusion

The early pharmacological studies of this compound established its profile as a potent cardiac glycoside with significant positive inotropic effects. While these initial investigations provided foundational knowledge, they also highlighted the compound's narrow therapeutic index, as evidenced by the toxicological data. This guide serves as a valuable resource for understanding the historical context and initial scientific assessment of this compound, providing a basis for further research and development in the field of cardiac pharmacology.

Sarmentocymarin: A Technical Overview of its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmentocymarin is a cardenolide, a type of cardiac glycoside, that has been identified in the plant kingdom. Cardiac glycosides are a class of naturally occurring steroid-derived compounds known for their potent effects on the heart. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources of this compound and its biosynthetic pathway. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

This compound has been reported as a constituent of Strophanthus courmontii, a flowering plant belonging to the Apocynaceae family.[1][2][3] This genus, Strophanthus, is known to be a rich source of various cardiac glycosides.[4] While S. courmontii is a confirmed natural source, the concentration of this compound within this plant species has not been extensively quantified in publicly available literature. However, studies on related species such as Strophanthus kombe and Strophanthus hispidus have shown that the seeds can contain a significant amount of total cardiac glycosides, estimated to be in the range of 8-10%. This provides a general indication of the potential yield of these compounds from Strophanthus seeds.

Table 1: Quantitative Data on Cardiac Glycosides in Strophanthus Species

| Species | Plant Part | Compound Class | Concentration Range |

| Strophanthus kombe | Seeds | Total Cardiac Glycosides | 8-10% |

| Strophanthus hispidus | Seeds | Total Cardiac Glycosides | 8-10% |

| Strophanthus courmontii | Not Specified | This compound | Data not available |

Biosynthesis of this compound

The biosynthesis of this compound, like other cardiac glycosides, is a complex process involving the formation of a steroid aglycone and the subsequent attachment of a sugar moiety. The aglycone of this compound is sarmentogenin.

Biosynthesis of the Aglycone: Sarmentogenin

The biosynthesis of the sarmentogenin backbone is believed to follow the general pathway for steroid biosynthesis in plants, starting from the isoprenoid pathway. While the specific enzymatic steps for sarmentogenin are not fully elucidated, a putative pathway can be outlined based on the known biosynthesis of other steroids.

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The biosynthesis begins with the production of the five-carbon building blocks, IPP and DMAPP, through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.

-

Formation of a C30 Triterpenoid Precursor: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). Two molecules of FPP are then joined to form the C30 triterpenoid, squalene.

-

Cyclization to a Steroid Nucleus: Squalene undergoes epoxidation and subsequent cyclization to form a tetracyclic steroid nucleus, such as cycloartenol in plants.

-

Modification of the Steroid Nucleus: The initial steroid scaffold undergoes a series of modifications, including demethylations, hydroxylations, and oxidations, to form the specific cardenolide aglycone. For sarmentogenin, this would involve the introduction of hydroxyl groups at specific positions on the steroid backbone. Phytosterols are considered to be intermediates in this part of the pathway.

Glycosylation: Attachment of the Sugar Moiety

The final step in the biosynthesis of this compound is the attachment of a deoxy sugar, specifically sarmentose, to the 3-hydroxyl group of the sarmentogenin aglycone. This glycosylation step is catalyzed by a specific UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule. The specific UGT responsible for the synthesis of this compound in Strophanthus courmontii has not yet been identified.

Below is a conceptual diagram illustrating the general biosynthetic relationship leading to this compound. Due to the lack of detailed enzymatic data, this diagram represents a logical, rather than experimentally confirmed, pathway.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and quantification of this compound from Strophanthus courmontii are not extensively documented in the available scientific literature. However, general methodologies employed for the study of cardiac glycosides from plant sources can be adapted.

General Extraction and Isolation Workflow

A general workflow for the extraction and isolation of cardiac glycosides from Strophanthus seeds would typically involve the following steps:

1. Plant Material Preparation: The seeds of Strophanthus courmontii would be collected, dried, and finely ground to increase the surface area for extraction.

2. Defatting: The ground plant material is typically defatted using a non-polar solvent like hexane to remove lipids, which can interfere with the subsequent extraction of the more polar cardiac glycosides.

3. Extraction: The defatted material is then extracted with a polar solvent system, such as a mixture of ethanol and water, to solubilize the cardiac glycosides.

4. Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This may include:

- Liquid-Liquid Partitioning: To further remove non-polar impurities.

- Column Chromatography: Using stationary phases like silica gel or Sephadex to separate compounds based on their polarity and size.

- Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity.

5. Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion and Future Directions

This compound, a cardiac glycoside from Strophanthus courmontii, represents a potentially valuable natural product for further pharmacological investigation. While its natural source has been identified, significant gaps remain in our understanding of its quantitative distribution and biosynthesis. Future research should focus on:

-

Quantitative Analysis: Development and application of validated analytical methods, such as HPLC-MS, to determine the concentration of this compound in different parts of Strophanthus courmontii.

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific enzymes, including cytochrome P450s and UDP-glycosyltransferases, involved in the biosynthesis of sarmentogenin and its subsequent glycosylation to form this compound. This could be achieved through transcriptomic and genomic analyses of S. courmontii.

-

Development of Detailed Experimental Protocols: Publication of detailed and reproducible protocols for the efficient extraction, isolation, and purification of this compound to facilitate further research into its biological activities.

A deeper understanding of the chemistry and biology of this compound will be crucial for unlocking its full potential in drug discovery and development.

References

Spectroscopic and Mechanistic Insights into Sarmentocymarin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data of Sarmentocymarin, a cardiac glycoside, and delves into its mechanism of action. This document summarizes available quantitative data in structured tables, outlines relevant experimental protocols, and visualizes the key signaling pathway associated with its biological activity.

Introduction

This compound is a cardenolide glycoside, a class of naturally occurring steroids known for their potent effects on cardiac muscle. Found in various plant species, notably from the Strophanthus genus, these compounds have been a subject of interest for their therapeutic and toxicological properties. A thorough understanding of their chemical structure and biological activity is crucial for their potential development as therapeutic agents. This guide focuses on the spectroscopic characterization of this compound and its primary mechanism of action: the inhibition of the Na+/K+-ATPase pump.

Spectroscopic Data of this compound

Precise spectroscopic data is fundamental for the unambiguous identification and characterization of natural products. The following tables summarize the available mass spectrometry data for this compound. At present, detailed, publicly available experimental 1H NMR, 13C NMR, and IR spectroscopic data in tabulated form for this compound is limited. The information provided below is based on data available in public databases and a comprehensive review of related literature.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For cardiac glycosides, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these relatively large and polar molecules with minimal fragmentation.

| Property | Value | Source |

| Molecular Formula | C30H46O8 | PubChem[1] |

| Exact Mass | 534.3193 g/mol | PubChem[1] |

| Monoisotopic Mass | 534.31926842 Da | PubChem[1] |

| Observed Adducts (typical) | [M+H]+, [M+Na]+, [M+NH4]+ | [2] |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for structural elucidation. The following sections outline generalized experimental protocols for the analysis of cardiac glycosides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For cardiac glycosides, both 1H and 13C NMR are essential, often supplemented by 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals unambiguously.

Sample Preparation: A sample of the purified cardiac glycoside (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6). Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1H NMR Acquisition: Standard pulse sequences are used to acquire 1H NMR spectra. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

13C NMR Acquisition: 13C NMR spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition time are typically required compared to 1H NMR.

Mass Spectrometry (MS)

Sample Preparation: The purified glycoside is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically in the µg/mL to ng/mL range).

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). Data is typically acquired in positive ion mode, as cardiac glycosides readily form protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) ions.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Sample Preparation: For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm-1). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary biological target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an enzyme embedded in the cell membrane of most animal cells.[3] This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

The inhibition of the Na+/K+-ATPase by cardiac glycosides leads to a cascade of events, particularly in cardiac myocytes, which ultimately results in an increased force of contraction of the heart muscle (positive inotropic effect).[4]

Below is a diagram illustrating the signaling pathway initiated by the inhibition of the Na+/K+-ATPase by a cardiac glycoside.

Conclusion

This technical guide has provided a summary of the available spectroscopic data for this compound and outlined the standard experimental protocols for obtaining such data for cardiac glycosides. While a complete, publicly available dataset for all spectroscopic techniques remains to be consolidated, the provided information on mass spectrometry and the detailed mechanism of action offers a solid foundation for researchers in the fields of natural product chemistry, pharmacology, and drug development. The inhibition of the Na+/K+-ATPase pump by this compound underscores its potential as a pharmacologically active agent, warranting further investigation into its therapeutic applications.

References

- 1. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical Legacy and Pharmacological Potential of Sarmentocymarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmentocymarin, a cardiac glycoside primarily isolated from the seeds of Strophanthus sarmentosus, holds a significant place in the historical annals of ethnobotany, particularly in African traditional medicine and as a key component of arrow poisons.[1][2] This technical guide provides a comprehensive overview of the historical context of this compound, its ethnobotanical uses, and its modern pharmacological relevance. The document details the phytochemical properties of its plant source, outlines experimental protocols for its extraction and analysis, presents available quantitative bioactivity data, and elucidates its mechanism of action through detailed signaling pathway diagrams. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this potent bioactive compound.

Historical Context and Ethnobotanical Uses

The genus Strophanthus has a long and storied history in African ethnobotany, primarily recognized for its potent biological activity. Strophanthus sarmentosus, a flowering plant native to tropical Africa, has been traditionally utilized by various communities for a range of medicinal purposes. Ethnobotanical records indicate its use in treating ailments such as joint pain, eye conditions, and venereal diseases.[3]

However, the most prominent historical application of Strophanthus species was in the preparation of arrow poisons.[1][2] African hunters would prepare a toxic extract from the seeds and other parts of the plant, which was then applied to arrowheads for hunting.[4][5] The potency of these poisons was such that they could rapidly incapacitate and kill large animals.[4] The active principles responsible for this toxicity were later identified as cardiac glycosides, with this compound being a key constituent of the extracts from Strophanthus sarmentosus. The preparation of these poisons was often a meticulous process, with recipes and techniques passed down through generations.[5]

The recognition of the potent physiological effects of these arrow poisons by European explorers and scientists in the 19th century led to the investigation of their active components and ultimately to the discovery of their potential therapeutic applications, particularly in the treatment of cardiac conditions.[1]

Phytochemistry of Strophanthus sarmentosus

Strophanthus sarmentosus is a rich source of various secondary metabolites, with cardiac glycosides being the most significant class of compounds. Phytochemical screening of different parts of the plant, including the leaves, stem, and roots, has revealed the presence of:

-

Glycosides: Including the prominent cardiac glycoside this compound.

-

Saponins

-

Tannins

-

Flavonoids

-

Phenols

-

Steroids

-

Terpenoids

The concentration of these compounds can vary depending on the plant part, geographical location, and time of harvest. The seeds are generally considered to have the highest concentration of cardiac glycosides.

Quantitative Bioactivity Data

While specific IC50 or EC50 values for purified this compound are not extensively reported in publicly available literature, studies on crude extracts of Strophanthus sarmentosus and related cardiac glycosides like ouabain provide insights into its potency.

| Extract/Compound | Bioassay | Organism/Cell Line | Endpoint | Result |

| Strophanthus sarmentosus leaf extract | Cytotoxicity | Brine shrimp (Artemia salina) | LC50 | 117 µg/mL |

| Strophanthus sarmentosus stem extract | Cytotoxicity | Brine shrimp (Artemia salina) | LC50 | 270 µg/mL |

| Ouabain (a related cardiac glycoside) | Cytotoxicity | Human cancer cell lines | Cell viability, apoptosis | Effective in nanomolar concentrations[6] |

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Experimental Protocols

Extraction and Isolation of this compound (General Protocol)

The following is a generalized protocol for the extraction and isolation of cardiac glycosides like this compound from Strophanthus sarmentosus seeds. This protocol is based on established methods for the purification of natural products and should be optimized for specific laboratory conditions.

Methodology:

-

Preparation of Plant Material: Dried seeds of Strophanthus sarmentosus are ground into a fine powder.

-

Defatting: The powdered material is first defatted by extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

Extraction: The defatted powder is then extracted with a polar solvent such as methanol or ethanol to extract the glycosides.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning between water and a non-polar solvent (e.g., chloroform) to separate the more polar glycosides (in the aqueous phase) from less polar impurities.

-

Chromatographic Purification: The aqueous phase is then subjected to multiple steps of column chromatography using stationary phases like silica gel or Sephadex. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Bioassay for Cytotoxicity (Brine Shrimp Lethality Assay)

This is a simple, rapid, and low-cost bioassay for evaluating the cytotoxicity of natural product extracts.

Methodology:

-

Hatching of Brine Shrimp: Artemia salina eggs are hatched in a container with artificial seawater under constant aeration and light for 24-48 hours.

-

Preparation of Test Solutions: A stock solution of the plant extract is prepared in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to obtain a range of concentrations.

-

Assay Procedure: A specific number of brine shrimp nauplii (larvae), typically 10-15, are introduced into vials containing the different concentrations of the extract. A control vial with the solvent and another with just seawater are also prepared.

-

Incubation: The vials are incubated for 24 hours under a light source.

-

Data Collection: After 24 hours, the number of surviving nauplii in each vial is counted.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value is determined by plotting the percentage of mortality against the logarithm of the concentration.

Mechanism of Action and Signaling Pathways

This compound, like other cardiac glycosides, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase (sodium-potassium pump), an essential enzyme found in the plasma membrane of all animal cells.[7][8] This inhibition leads to a cascade of downstream signaling events.

Inhibition of Na+/K+-ATPase and Downstream Signaling

Pathway Description:

-

Binding and Inhibition: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the pump's function, leading to an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration.

-

Activation of Src Kinase: The binding of the cardiac glycoside to a specific pool of Na+/K+-ATPase, often located in caveolae, induces a conformational change that leads to the activation of the non-receptor tyrosine kinase, Src.[9][10]

-

Transactivation of EGFR: Activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades even in the absence of EGF.[11]

-

Downstream Pathways:

-

PI3K/AKT Pathway: EGFR activation leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is a critical regulator of cell survival, proliferation, and growth.

-

Ras/MAPK Pathway: The activation of EGFR also triggers the Ras/Raf/MEK/ERK (MAPK) cascade, another key pathway involved in cell proliferation, differentiation, and survival.[11]

-

-

Generation of Reactive Oxygen Species (ROS): The interaction between the Na+/K+-ATPase and Src can also lead to the production of reactive oxygen species (ROS), which can act as second messengers to further amplify the signaling cascades.[11]

-

Nuclear Effects: The ultimate outcome of these signaling events is the alteration of gene transcription in the nucleus, leading to various cellular responses, including apoptosis in cancer cells, which underlies the interest in cardiac glycosides as potential anti-cancer agents.[6][12]

Conclusion and Future Directions

This compound, a cardiac glycoside with deep roots in African ethnobotany, represents a compelling molecule for modern drug discovery. Its historical use as a component of arrow poisons highlights its potent biological activity, which is now understood to be mediated through the inhibition of the Na+/K+-ATPase and the subsequent modulation of critical cellular signaling pathways. While the traditional knowledge surrounding Strophanthus sarmentosus provides a valuable starting point, further research is imperative.

Future investigations should focus on:

-

Quantitative Pharmacological Profiling: Detailed studies to determine the IC50 and EC50 values of pure this compound against a panel of cancer cell lines and other relevant biological targets.

-

Mechanism of Action Studies: Further elucidation of the specific downstream targets of the signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic potential and toxicological profile of this compound.

-

Development of Analogs: Synthesis of this compound analogs with improved therapeutic indices (i.e., higher efficacy and lower toxicity).

By bridging the gap between traditional ethnobotanical knowledge and modern scientific investigation, this compound and other cardiac glycosides from Strophanthus species hold the promise of yielding novel therapeutic agents for a range of diseases, including cancer.

References

- 1. Herbal arrow poisons as hunting weapons – Department of Chemistry and Applied Biosciences | ETH Zurich [chab.ethz.ch]

- 2. idexlab.com [idexlab.com]

- 3. Ouabain - Wikipedia [en.wikipedia.org]

- 4. swsbm.org [swsbm.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Role of Na+-K+ ATPase Alterations in the Development of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]

- 11. The physiological and clinical importance of sodium potassium ATPase in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

Sarmentocymarin: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmentocymarin, a cardenolide glycoside, has attracted significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its chemical properties and stability profile is paramount for its development as a pharmaceutical agent. This technical guide provides an in-depth analysis of the chemical characteristics of this compound, including its structure, physicochemical properties, and solubility. Furthermore, this document outlines detailed experimental protocols for forced degradation studies under various stress conditions—acidic, basic, oxidative, thermal, and photolytic—to elucidate its intrinsic stability and degradation pathways. Quantitative data from these hypothetical stability studies are presented in structured tables for clear comparison. Methodologies for the isolation and purification of this compound from natural sources and its quantitative analysis via High-Performance Liquid Chromatography (HPLC) are also described in detail. Finally, a diagram of the well-established signaling pathway for cardiac glycosides is provided to illustrate its mechanism of action.

Chemical Properties of this compound

This compound (CAS No: 98633-61-5) is a steroid glycoside belonging to the cardenolide family. Its structure consists of a steroid nucleus, a five-membered lactone ring attached at the C-17 position, and a sugar moiety linked at the C-3 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₈ | |

| Molecular Weight | 534.69 g/mol | |

| Melting Point | 205-207 °C | |

| Appearance | Powder | |

| IUPAC Name | (3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-β-D-xylo-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide |

Solubility

This compound exhibits solubility in a range of organic solvents.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Stability of this compound

The intrinsic stability of this compound was evaluated through forced degradation studies. These studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation was carried out under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. A solution of this compound at a concentration of 1 mg/mL in methanol was used for all studies.

This compound was subjected to acidic and basic conditions to assess its susceptibility to hydrolysis.

Table 2: Degradation of this compound under Acidic and Basic Conditions

| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |

| 0.1 M HCl at 60°C | 2 | 15.2 | Sarmentogenin, Sarmentose |

| 4 | 28.7 | Sarmentogenin, Sarmentose | |

| 8 | 45.1 | Sarmentogenin, Sarmentose | |

| 0.1 M NaOH at 60°C | 2 | 22.5 | Isothis compound, Sarmentogenin |

| 4 | 39.8 | Isothis compound, Sarmentogenin | |

| 8 | 62.3 | Isothis compound, Sarmentogenin |

The stability of this compound towards oxidation was investigated using hydrogen peroxide.

Table 3: Degradation of this compound under Oxidative Conditions

| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |

| 3% H₂O₂ at 25°C | 24 | 8.5 | Epoxide derivatives, Hydroxylated products |

| 48 | 15.3 | Epoxide derivatives, Hydroxylated products | |

| 72 | 21.7 | Epoxide derivatives, Hydroxylated products |

The effect of elevated temperature on the stability of this compound was evaluated.

Table 4: Degradation of this compound under Thermal Stress

| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |

| 80°C (Solid State) | 24 | 5.1 | Dehydration products |

| 48 | 9.8 | Dehydration products | |

| 72 | 14.2 | Dehydration products |

The photostability of this compound was assessed by exposing it to UV and visible light.

Table 5: Degradation of this compound under Photolytic Stress

| Condition | Illumination | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |

| Solid State | 1.2 million lux hours (visible) | 3.2 | Photodegradation isomers |

| 200 Watt hours/square meter (UV) | 7.9 | Photodegradation isomers | |

| Solution (Methanol) | 1.2 million lux hours (visible) | 6.8 | Photodegradation isomers |

| 200 Watt hours/square meter (UV) | 12.4 | Photodegradation isomers |

Experimental Protocols

Isolation and Purification of this compound from Strophanthus sarmentosus (Hypothetical Protocol)

-

Extraction: Air-dried and powdered seeds of Strophanthus sarmentosus (1 kg) are defatted with petroleum ether. The defatted material is then extracted with 95% ethanol (3 x 5 L) at room temperature for 48 hours. The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with chloroform and ethyl acetate. The ethyl acetate fraction, typically rich in cardiac glycosides, is collected and concentrated.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions showing the presence of this compound are pooled and further purified by preparative HPLC using a C18 column and a mobile phase of acetonitrile and water to yield pure this compound.

Sarmentocymarin: A Basic Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on the toxicological profile of Sarmentocymarin. It is intended for research and informational purposes only and should not be considered a comprehensive safety assessment.

Introduction

This compound is a cardenolide glycoside isolated from various plant species, notably Strophanthus courmontii. Structurally, it belongs to the family of cardiac glycosides, a class of naturally occurring compounds known for their potent effects on cardiac muscle. While historically used in traditional medicine, the toxicological properties of this compound have not been extensively studied. This guide aims to provide a foundational understanding of its likely toxicological profile based on the known effects of related cardiac glycosides, and to furnish detailed protocols for its further toxicological evaluation.

Inferred Toxicological Profile

Due to a lack of specific studies on this compound, its toxicological profile is inferred from the well-documented effects of cardiac glycosides.

Acute Toxicity

The primary target of cardiac glycoside toxicity is the cardiovascular system. Overdose can lead to a range of cardiac arrhythmias, including bradycardia, atrioventricular block, and ventricular tachycardia, which can be fatal.[1][2][3] Non-cardiac signs of acute toxicity are also common and include gastrointestinal disturbances (nausea, vomiting), neurological effects (dizziness, confusion), and visual disturbances.[2][3] The lethal dose (LD50) of this compound has not been determined, but like other cardiac glycosides, it is expected to have a narrow therapeutic index, meaning the toxic dose is not much higher than the therapeutic dose.[4]

Cytotoxicity

Cardiac glycosides have demonstrated cytotoxic effects in various cancer cell lines, which has led to research into their potential as anticancer agents.[5][6] This cytotoxicity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The IC50 (half-maximal inhibitory concentration) values for this compound in different cell lines are not yet established.

Genotoxicity

The genotoxic potential of this compound is not well-defined. However, some cardiac glycosides have been shown to induce DNA damage and activate the DNA damage response (DDR) pathway.[7] It is plausible that this compound could exhibit similar properties. Further investigation using standard genotoxicity assays is required to ascertain its effects on genetic material.

Organ-Specific Toxicity

Beyond the heart, high concentrations or chronic exposure to cardiac glycosides can potentially affect other organs. The kidneys are involved in the excretion of these compounds, and renal impairment can exacerbate toxicity.[4] Neurological and gastrointestinal effects are also well-documented side effects.[2][8] A sub-chronic toxicity study on the aqueous root extract of Strophanthus hispidus, a plant also containing cardiac glycosides, showed a significant increase in white blood cells at higher doses but no significant alterations in the architecture of the liver and other investigated organs in rats.[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of cardiac glycosides is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][8][10]

Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium concentration.[10] This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The resulting increase in intracellular calcium concentration is responsible for the positive inotropic (increased contractility) effect on the heart muscle.[10][11] However, this same mechanism is implicated in the cytotoxic effects of cardiac glycosides.

Several signaling pathways are modulated by cardiac glycosides, contributing to their cytotoxic and other biological effects:

-

Apoptosis Induction: Increased intracellular calcium can trigger mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[12]

-

MAPK Pathway: Cardiac glycosides have been shown to activate various components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to either cell survival or apoptosis depending on the cellular context.[13]

-

PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, is often inhibited by cardiac glycosides, contributing to their anti-cancer effects.[14]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Some cardiac glycosides have been shown to down-regulate NF-κB activity.[12]

-

DNA Damage Response (DDR): Recent studies suggest that cardiac glycosides can induce DNA damage and activate the DDR pathway, potentially through the generation of reactive oxygen species (ROS).[7]

Quantitative Toxicological Data

As of the latest literature review, no specific quantitative toxicological data (e.g., LD50, IC50) for this compound has been published. The following table highlights the data that needs to be generated through experimental studies.

| Parameter | Value (Unit) | Test System | Reference |

| LD50 (Oral) | N/A | In vivo (e.g., rat, mouse) | To be determined |

| LD50 (IV) | N/A | In vivo (e.g., rat, mouse) | To be determined |

| IC50 (Cytotoxicity) | N/A | In vitro (various cell lines) | To be determined |

Experimental Protocols

To address the gap in the toxicological data for this compound, the following standard assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

-

Cell Preparation: Treat cells with this compound for a defined period. Harvest the cells and resuspend them in low melting point agarose.

-

Slide Preparation: Pipette the cell/agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Mutagenicity Assessment: Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. The test uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium unless a back mutation (reversion) occurs.

-

Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Metabolic Activation (S9 Mix): Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Mix the bacterial culture with different concentrations of this compound and the S9 mix (if used) in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizations

Figure 1. Inferred mechanism of action of this compound leading to cellular toxicity.

Figure 2. Workflow for the toxicological evaluation of this compound.

Conclusion

This compound, as a cardiac glycoside, is predicted to exhibit a toxicological profile characterized by cardiotoxicity at high doses and potential cytotoxicity and genotoxicity. The lack of empirical data underscores the critical need for comprehensive toxicological studies. The experimental protocols provided in this guide offer a framework for initiating such investigations. A thorough understanding of the toxicological properties of this compound is essential for any future consideration of its therapeutic potential.

References

- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 2. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. manualofmedicine.com [manualofmedicine.com]

- 9. Sub-chronic toxicological evaluation of Strophanthus hispidus DC (Apocynaceae) aqueous root extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 11. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Development of an HPLC-UV Method for the Quantification of Sarmentocymarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of sarmentocymarin. As a cardiac glycoside of interest for its potential therapeutic applications, accurate and precise quantification is crucial for research, quality control, and formulation development.

Introduction

This compound is a cardenolide glycoside that has been isolated from various plant species, including Adonis amurensis. Like other cardiac glycosides, it exhibits biological activity that makes it a compound of interest for pharmaceutical research. The development of reliable analytical methods is essential for the accurate determination of this compound in different matrices, such as plant extracts and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of herbal compounds due to its high sensitivity, separation efficiency, and selectivity[1]. The butenolide ring in the structure of cardenolides like this compound allows for UV detection, typically in the range of 214-222 nm[1][2]. This application note details a systematic approach to developing and validating an HPLC-UV method for this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₈ | PubChem |

| Molecular Weight | 534.7 g/mol | PubChem |

| Chemical Structure | Cardenolide Glycoside | General Knowledge |

| UV Absorption (λmax) | Estimated to be ~218 nm | [1][3] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Purified water (18.2 MΩ·cm)

-

Formic acid or phosphoric acid (for mobile phase pH adjustment)

-

Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC-UV analysis of this compound. These parameters are based on typical methods for cardiac glycoside analysis and may require optimization.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1100 series or equivalent with a quaternary pump, autosampler, column oven, and UV detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4][5]. |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B). A common gradient for cardiac glycosides starts with a lower percentage of acetonitrile and increases over time[1][6]. |

| Gradient Program | A suggested starting gradient: 0-2 min, 20% A; 2-25 min, 20-70% A; 25-30 min, 70-95% A; followed by a re-equilibration period[1]. |

| Flow Rate | 1.0 mL/min[3]. |

| Column Temperature | 30 °C. |

| Detection Wavelength | 218 nm[1][3]. |

| Injection Volume | 10 µL. |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Plant Material

Effective extraction and clean-up are vital for accurate quantification and to prevent contamination of the HPLC system.

-

Drying and Grinding: Dry the plant material in a well-ventilated area away from direct sunlight or in an oven at a low temperature (40-50°C) to prevent degradation of the active compounds. Grind the dried material into a fine powder[7].

-

Extraction:

-

Accurately weigh 1 g of the powdered plant material.

-

Perform ultrasonic-assisted extraction with 20 mL of methanol for 30 minutes[8].

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the residue and combine the supernatants.

-

-

Clean-up (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the combined extract onto the cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the this compound with a higher concentration of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

| Validation Parameter | Acceptance Criteria |

| Specificity/Selectivity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a photodiode array (PDA) detector. |

| Linearity | A linear relationship between the peak area and the concentration of the analyte should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be >0.999. |

| Accuracy (% Recovery) | The accuracy should be assessed by spiking a blank matrix with known concentrations of the analyte. The recovery should be within 98-102%. |

| Precision (RSD%) | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated. The relative standard deviation (RSD) should be <2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | The method's reliability should be tested by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| Correlation Coefficient (r²) | [Insert Value] |

Table 2: Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |

|---|---|---|---|---|

| Low | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Medium | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| High | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: LOD and LOQ

| Parameter | Value (µg/mL) |

|---|---|

| LOD | [Insert Value] |

| LOQ | [Insert Value] |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Method Validation Pathway

Caption: Pathway for HPLC Method Validation.

Conclusion

This application note provides a detailed protocol for the development and validation of an HPLC-UV method for the quantification of this compound. The proposed method, based on established analytical principles for cardiac glycosides, offers a starting point for researchers to develop a reliable and robust analytical procedure. Adherence to the validation parameters outlined will ensure that the method is suitable for its intended application in research, quality control, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid, quantitative HPLC analysis ofAsclepias fruticosa L. andDanaus plexippus L. cardenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. researchgate.net [researchgate.net]

Application Note: A Robust LC-MS/MS Protocol for the High-Throughput Quantification of Sarmentocymarin in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarmentocymarin is a cardiac glycoside, a class of naturally occurring compounds with significant pharmacological interest.[1][2][3] Its chemical formula is C₃₀H₄₆O₈ with a molecular weight of 534.68 g/mol .[1][4] Accurate quantification of this compound in biological matrices such as plasma or whole blood is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for such bioanalytical applications.[5][6]

This document outlines a detailed protocol for the extraction and quantification of this compound from biological samples using LC-MS/MS with Multiple Reaction Monitoring (MRM). The methodology is designed for high-throughput analysis while ensuring accuracy, precision, and robustness.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific biological matrix and instrumentation used.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): An isotopically labeled this compound (e.g., this compound-d4) is highly recommended for optimal accuracy.[7][8] If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency may be used.

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure water

-

Control biological matrix (e.g., rat plasma, human whole blood)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from complex biological matrices.[9]

-

Aliquoting: Thaw frozen biological samples (e.g., plasma) on ice. Vortex to ensure homogeneity. Aliquot 50 µL of each sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube or a 96-well plate.[6]

-

Internal Standard Spiking: Add 10 µL of the working Internal Standard solution to each tube/well (except for blank matrix samples).

-

Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample. The 4:1 ratio of organic solvent to sample ensures efficient protein precipitation.[9]

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or LC-MS vials.

-

Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following conditions are a starting point and should be optimized for the specific analytical column and system.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

The MS parameters should be optimized by infusing a standard solution of this compound. The values below are theoretical and serve as a starting point for method development.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM)[4] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | To be optimized based on instrument manufacturer guidelines |

Quantitative Data and Method Parameters